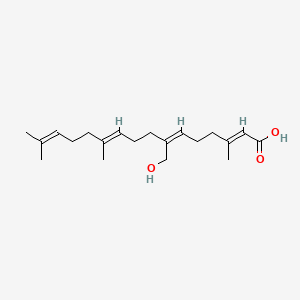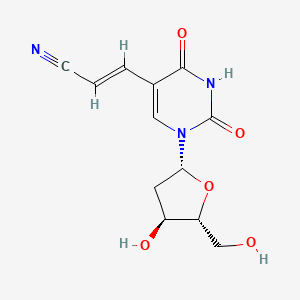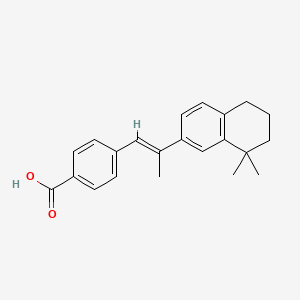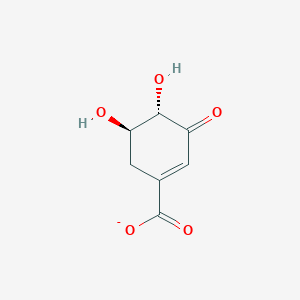
5-Dehydroshikimic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dehydroshikimate is a monocarboxylic acid anion that is the conjugate base of 3-dehydroshikimic acid, arising from deprotonation of the carboxy group. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a shikimate. It is a conjugate base of a 3-dehydroshikimic acid.
Scientific Research Applications
Enzymatic Conversion and Properties
- 5-Dehydroshikimic acid plays a significant role in biochemical pathways, particularly in enzymatic reactions. For instance, an enzyme from E. coli, 5-dehydroquinase, catalyzes the conversion of 5-dehydroquinic acid to 5-dehydroshikimic acid, a process that involves the removal of a water molecule. This reaction is reversible and important for understanding the properties of these substances in biological systems (Mitsuhashi & Davis, 1954).
Biosynthesis Pathways
- The interconversion of shikimic and quinic acids, involving 5-dehydroshikimic acid as an intermediate, has been demonstrated in plants like mung bean. This finding is crucial for understanding the aromatic metabolism in plants and the role of 5-dehydroshikimic acid in it (Gamborg, 1967).
Microbial Synthesis
- In microbial synthesis, 5-dehydroshikimic acid has been studied for its potential in producing various chemicals. For example, its conversion from different carbon sources like d-xylose, l-arabinose, and d-glucose has been examined, showing its versatility and significance in microbial processes (Li & Frost, 1999).
Role in Aromatic Amino Acid Biosynthesis
- Shikimate 5-dehydrogenase, an enzyme that catalyzes the conversion of 3-dehydroshikimate to shikimate, is key in the aromatic amino acid biosynthesis pathway. Studies on this enzyme, including those from extremophiles like Archaeoglobus fulgidus, have shed light on the stability and functional properties of enzymes involved in this pathway, highlighting the importance of 5-dehydroshikimic acid in these processes (Lim, Schröder, & Monbouquette, 2004).
Biotechnological Applications
- 5-Dehydroshikimic acid has been implicated in biotechnological applications, such as in the synthesis of compounds like N-substituted benzofuro[2,3-d]pyrimidine-4-amines. These compounds have been evaluated as novel EGFR tyrosine kinase inhibitors, indicating the potential pharmaceutical applications of derivatives of 5-dehydroshikimic acid (Sheng et al., 2017).
properties
Molecular Formula |
C7H7O5- |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/p-1/t5-,6-/m1/s1 |
InChI Key |
SLWWJZMPHJJOPH-PHDIDXHHSA-M |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C=C1C(=O)[O-])O)O |
SMILES |
C1C(C(C(=O)C=C1C(=O)[O-])O)O |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)[O-])O)O |
Pictograms |
Irritant |
synonyms |
3-dehydroshikimate 3-dehydroshikimic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)
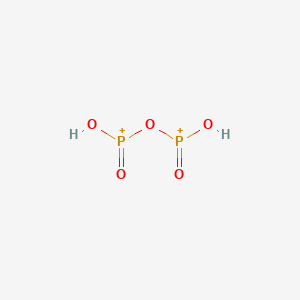

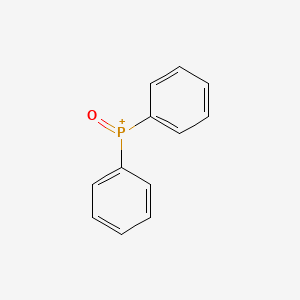
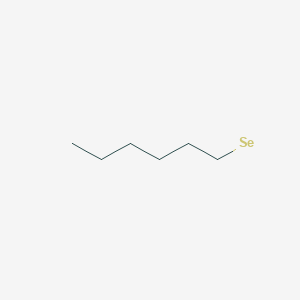


![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
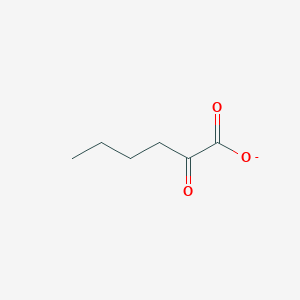
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1239945.png)
